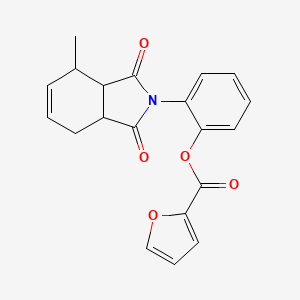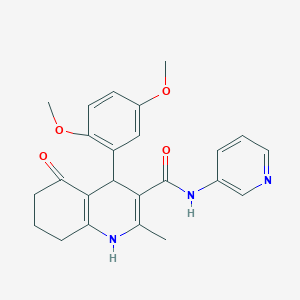
2-methyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Übersicht
Beschreibung
2-methyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and DNA-Gyrase Inhibition
A study by Domagala et al. (1988) synthesized a series of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, analogues of 2-methyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, and evaluated their antibacterial activity and DNA-gyrase inhibition. The research found significant correlations between DNA gyrase inhibition and antibacterial potency, contributing to understanding the role of these compounds in combating bacterial infections (Domagala et al., 1988).
Fluorescence Quenching by Anions
Dorazco‐González et al. (2014) explored derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, which include structural analogues of this compound. They observed efficient fluorescence quenching by various anions, highlighting the potential of these compounds in anion sensing applications (Dorazco‐González et al., 2014).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, structurally related to this compound, as potent and selective inhibitors of ATM kinase. These findings contribute to potential therapeutic applications, particularly in diseases where ATM kinase plays a crucial role (Degorce et al., 2016).
Recognition of Anions and Neutral Guests
Research by Dorazco‐González et al. (2010) into derivatives of N,N'-bis(3-quinolyl)pyridine-2,6-dicarboxamide, similar in structure to this compound, demonstrated strong binding to anions and neutral urea in certain conditions. This study provides insights into the potential use of such compounds in molecular recognition and sensing technologies (Dorazco‐González et al., 2010).
Synthesis of Fused Heterocyclic Compounds
Ladani and Patel (2015) described a method for synthesizing quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, which include structures related to this compound. The research highlights the compound's role in creating complex fused heterocycles, relevant in pharmaceutical and chemical synthesis (Ladani & Patel, 2015).
Cytotoxicity Evaluation in Tumor Cell Lines
Tsotinis et al. (2005) synthesized derivatives of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides, structurally akin to this compound, and evaluated their cytotoxicity in tumor cell lines. One compound showed notable activity, suggesting the potential of these compounds in cancer treatment (Tsotinis et al., 2005).
Eigenschaften
IUPAC Name |
2-methyl-5-oxo-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-18(21(27)25-14-6-5-10-22-12-14)20(15-7-2-3-11-23-15)19-16(24-13)8-4-9-17(19)26/h2-3,5-7,10-12,20,24H,4,8-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUXJQNUMCFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-(prop-2-EN-1-YL)-1,3-thiazolidin-5-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4047835.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4047839.png)
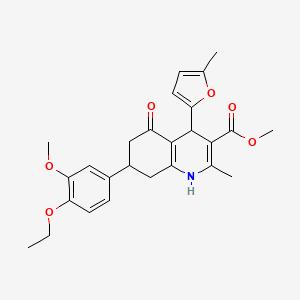
![(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone](/img/structure/B4047850.png)
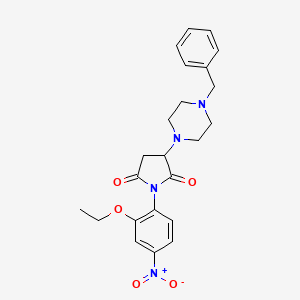
![3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4047865.png)
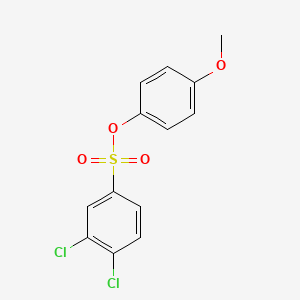
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B4047875.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B4047888.png)
![N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide](/img/structure/B4047896.png)
